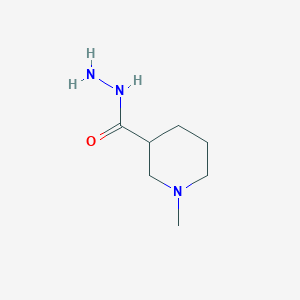![molecular formula C21H14N4O7S B2940833 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450336-62-6](/img/structure/B2940833.png)
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14N4O7S and its molecular weight is 466.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Biological Studies
Chromene derivatives have been explored for their utility as fluorescent probes in biological studies. A study by Yang et al. (2019) demonstrated the use of a chromene-based compound in the visualization of thiol flux within living cells and mice, highlighting its potential for studying oxidative stress and cell apoptosis. This suggests that similar compounds could be applied in molecular imaging and understanding cellular processes related to disease pathophysiology (Yang et al., 2019).
Antioxidant Activity
El-Mekabaty's work (2015) on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which showed antioxidant activity comparable to ascorbic acid, points towards the therapeutic potential of such compounds. Antioxidants play a crucial role in mitigating oxidative stress, suggesting that our compound of interest may have applications in developing treatments for diseases associated with oxidative damage (El‐Mekabaty, 2015).
Antimicrobial and Antibacterial Activity
Research by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles synthesized using 1,3-dipolar cycloaddition methodology revealed potential antibacterial and antifungal activities. This indicates that chromene and pyrazole derivatives might be utilized in developing new antimicrobial agents, potentially addressing the rising concern of antibiotic resistance (Sowmya et al., 2018).
Metal Complexes and Catalysis
Myannik et al. (2018) synthesized novel copper(II), cobalt(II), and nickel(II) complexes with a chromene-based ligand, highlighting the potential of such compounds in catalysis and the development of materials with unique electronic and structural properties. These complexes might find applications in catalytic processes, materials science, and the study of metal-organic frameworks (Myannik et al., 2018).
Anticancer Activity
Compounds similar to our molecule of interest have been explored for their anticancer properties. Mohareb and Abdo (2022) investigated heterocyclic compounds derived from cyclohexane-1,4-dione for their antiproliferative and anti-prostate cancer activities. This suggests potential applications of chromene and pyrazole derivatives in cancer research, offering a pathway to novel therapeutic agents (Mohareb & Abdo, 2022).
Mechanism of Action
Thienopyrazoles
This compound contains a thienopyrazole moiety, which is a type of heterocyclic compound. Thienopyrazoles have been studied for their potential anticancer properties .
Chromenes
The compound also contains a chromene moiety. Chromenes are a class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Nitrophenyl groups
The presence of nitrophenyl groups in a compound can contribute to its biological activity. Nitrophenyl compounds have been associated with various biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer properties .
properties
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O7S/c26-20(15-9-12-3-1-2-4-18(12)32-21(15)27)22-19-16-10-33(30,31)11-17(16)23-24(19)13-5-7-14(8-6-13)25(28)29/h1-9H,10-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFUCRMGPULHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

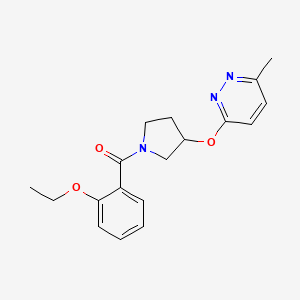
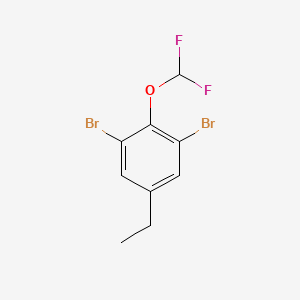
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)

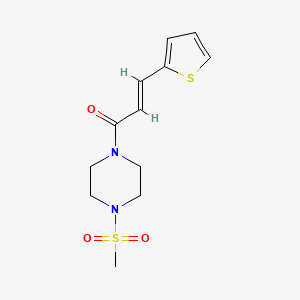
![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
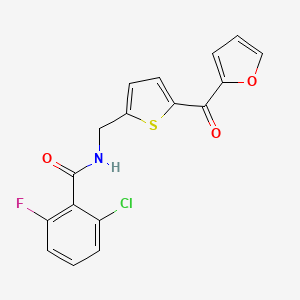
![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)
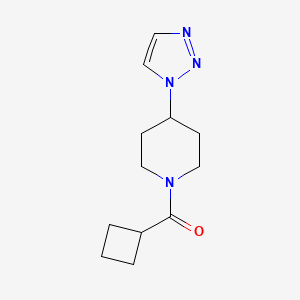
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
